氟哌啶醇N-氧化物

描述

Haloperidol, a well-known antipsychotic medication, has been extensively studied for its pharmacological properties and metabolic pathways. The introduction of Haloperidol N-Oxide as a derivative involves understanding Haloperidol's chemical reactions and interactions within the body, including its metabolism and the formation of various metabolites.

Synthesis Analysis

The synthesis of Haloperidol and its derivatives involves complex chemical processes. For instance, the conversion of Haloperidol to reduced Haloperidol and back to Haloperidol has been studied in vivo, highlighting the complex metabolic pathways involved in its biotransformation (Tyndale et al., 1991). Additionally, efficient and stereospecific synthesis methods have been developed for Haloperidol and its metabolites, such as reduced Haloperidol, from commercially available materials (Jaén et al., 1991).

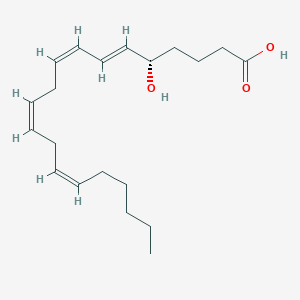

Molecular Structure Analysis

The molecular structure of Haloperidol, and by extension, its N-Oxide derivative, can be analyzed through studies focusing on its chemical properties and interactions with biological systems. For instance, Haloperidol's interaction with neuronal nitric oxide synthase (n-NOS) demonstrates its ability to affect neuronal functions at the molecular level (Iwahashi et al., 1996).

Chemical Reactions and Properties

Haloperidol undergoes various chemical reactions, forming different metabolites. The study by Fang and Gorrod (1993) provides insights into its metabolism, highlighting the formation of several metabolites, including Haloperidol N-Oxide, through complex enzymatic processes (Fang & Gorrod, 1993).

Physical Properties Analysis

The physical properties of Haloperidol, such as solubility and stability, have been extensively studied. For instance, Demoen (1961) discussed Haloperidol's solubility in various solvents, stability in formulations, and its occurrence as a solid compound (Demoen, 1961).

Chemical Properties Analysis

Various studies have explored the chemical properties of Haloperidol, including its pharmacokinetics and interactions with different enzymes. Kudo and Ishizaki (1999) provided an update on the pharmacokinetics of Haloperidol, detailing its biotransformation pathways, which are relevant for understanding the chemical properties of Haloperidol N-Oxide (Kudo & Ishizaki, 1999).

科学研究应用

神经发育模型研究

氟哌啶醇主要用于神经发育模型研究,特别是用于模拟精神分裂症样行为。一项研究表明,大鼠的新生儿腹侧海马病变会导致不同脑区一氧化氮 (NO) 水平发生变化,这表明 NO 水平改变与精神分裂症中观察到的行为之间存在联系。发现氟哌啶醇治疗可以部分减轻这些改变的 NO 水平,表明其在调节与精神分裂症相关的神经化学失衡中具有潜在作用 (Negrete‐Díaz 等人,2010)。

脑中的氧化应激

氟哌啶醇因其在脑中诱导氧化应激的作用而受到研究。研究表明,它会导致氧化损伤,特别是在大鼠的纹状体和海马中。这种氧化损伤的特点是非酶促抗氧化剂电位和超氧化物产生的变化,以及硫代巴比妥酸反应性物质和蛋白质羰基的水平升高。这些发现表明,氟哌啶醇可以通过改变氧化应激参数来影响脑生物化学,这可能对其神经毒性作用产生影响 (Polydoro 等人,2004)。

神经保护作用

研究探索了与氟哌啶醇联合使用时化合物的潜在神经保护作用。例如,α-硫辛酸已被证明可以逆转氟哌啶醇在大鼠脑中诱导的氧化作用,表明对该药物引起的 Neuronal 损伤具有保护机制。这项研究为减轻氟哌啶醇诱导的神经毒性的可能的治疗方法提供了见解 (Perera 等人,2011)。

药物诱导的神经变性

氟哌啶醇的神经变性作用一直是研究的重点,特别是与长期治疗中观察到的锥体外系运动障碍有关。研究发现,长期氟哌啶醇治疗会增加纹状体中炎性介质和 caspase-3 的水平,可能引发凋亡途径。这项研究突出了氟哌啶醇治疗与脑神经化学之间复杂的相互作用,有助于我们了解该药物对神经系统的长期影响 (Bishnoi 等人,2008)。

未来方向

Haloperidol is used to treat several psychotic disorders including schizophrenia, acute psychosis, Tourette syndrome, and other severe behavioral states . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic . Future research may focus on further understanding the metabolism of Haloperidol and its metabolites, and their impact on the efficacy and safety of the drug.

属性

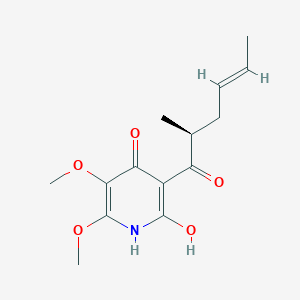

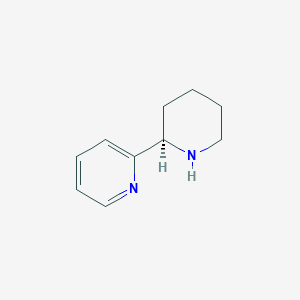

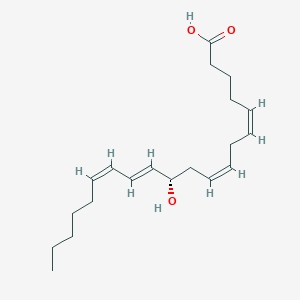

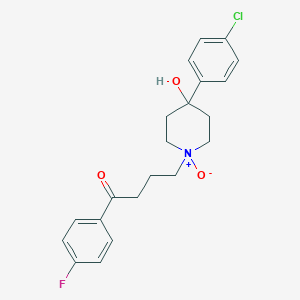

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKZFGVWYVWUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473907 | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Haloperidol N-Oxide | |

CAS RN |

148406-51-3 | |

| Record name | Haloperidol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。